molecular formula C9H18N2 B165657 N-(Piperidin-3-ylmethyl)cyclopropanamine CAS No. 1226016-69-8

N-(Piperidin-3-ylmethyl)cyclopropanamine

Cat. No.: B165657
CAS No.: 1226016-69-8
M. Wt: 154.25 g/mol
InChI Key: TVLZOECPCUNVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Piperidin-3-ylmethyl)cyclopropanamine is a chemical compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol It consists of a cyclopropane ring attached to a piperidine moiety via a methylene bridge

Scientific Research Applications

N-(Piperidin-3-ylmethyl)cyclopropanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: this compound is used in the production of agrochemicals and specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-3-ylmethyl)cyclopropanamine typically involves the reaction of piperidine derivatives with cyclopropylamine. One common method is the reductive amination of cyclopropylamine with piperidine-3-carboxaldehyde under hydrogenation conditions . This reaction is often catalyzed by palladium on carbon (Pd/C) and conducted in the presence of a hydrogen source such as hydrogen gas or formic acid.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the piperidine moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of N-(Piperidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(piperidin-3-ylmethyl)cyclopropanamine: This compound has a similar structure but includes a methyl group on the nitrogen atom.

    N-Cyclopropyl-3-piperidinemethanamine: Another similar compound with a cyclopropyl group attached to the piperidine moiety.

Uniqueness

N-(Piperidin-3-ylmethyl)cyclopropanamine is unique due to its specific combination of a cyclopropane ring and a piperidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(piperidin-3-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZOECPCUNVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592614
Record name N-[(Piperidin-3-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226016-69-8
Record name N-[(Piperidin-3-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.